

Technical Support Center: Trimethylborane (TMB) Purification and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Trimethylborane	
Cat. No.:	B1581522	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Trimethylborane** (B(CH₃)₃). **Trimethylborane** is a pyrophoric, toxic, and reactive gas, necessitating careful handling and purification.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with **Trimethylborane**?

A1: **Trimethylborane** is a highly hazardous substance with the following primary risks:

- Pyrophoric: It can spontaneously ignite upon contact with air.[1][3][4][5]
- Reacts Violently with Water: Contact with water can cause a violent reaction and may lead to thermal burns.[3][5]
- Toxicity and Corrosivity: It is a toxic gas that can cause severe skin burns, eye damage, and corrosive injuries to the upper respiratory tract upon inhalation.[3][6][7]
- Gas Under Pressure: It is supplied as a compressed gas and may explode if heated.
- Q2: What are the recommended storage conditions for **Trimethylborane**?
- A2: Proper storage is crucial for maintaining the purity and safety of **Trimethylborane**.

- Containers: Store in stainless steel cylinders.[1][2] Glass vessels are not recommended for long-term storage due to the risk of recontamination upon regeneration from adducts.[1]
- Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).
- Temperature: Keep in a cool, dry, and well-ventilated place.[8] While stable at room temperature for several weeks with no significant change in vapor pressure, long-term storage at lower temperatures (-78 °C) is also practiced.[8]
- Incompatible Materials: Keep away from heat, sparks, open flames, oxidizing agents, halogens, and water.[6][9]

Q3: What are common impurities in **Trimethylborane**?

A3: Impurities can affect experimental outcomes and the stability of **Trimethylborane**. Common impurities include:

- Starting material residues: Unreacted reagents from the synthesis, such as those from Grignard reagents and solvents.[4]
- Decomposition products: Methane and methanol can be present as oxidation and thermal degradation products.[1]
- Other organometallics: Depending on the synthesis route, other organometallic compounds like trimethylaluminium might be present.[1]
- Gaseous impurities: Hydrogen, methane, and air can be introduced during handling and purification.[1]

Q4: What materials are compatible with **Trimethylborane**?

A4: Due to its high reactivity, material compatibility is a critical consideration.

- Recommended: Stainless steel is the preferred material for storage containers, reaction vessels, and transfer lines.[1][2]
- Compatible: Teflon and glass are generally resistant to Trimethylborane.[4]

 Not Recommended: Avoid contact with grease and incompatible elastomers that may swell or degrade.[4]

Troubleshooting Guides Purification Issues

Problem: The purity of my **Trimethylborane** is lower than expected after purification.

Possible Cause	Troubleshooting Step		
Incomplete purification of the ammonia adduct.	The ammonia adduct of Trimethylborane is a white crystalline solid that is more stable and easier to handle.[10] Ensure the adduct is rigorously purified, for example by fractional crystallization or sublimation, to remove non-volatile impurities before regenerating the Trimethylborane.[1]		
Contamination during regeneration.	The hydrogen chloride used to regenerate Trimethylborane from its ammonia adduct must be of high purity.[1][2] Using impure HCl can introduce contaminants.		
Leaks in the purification system.	The entire purification apparatus, including reaction vessels and distillation columns, must be leak-tight. A stainless steel system is recommended.[1] Perform a leak test with an inert gas (e.g., helium) before starting the purification.		
Inefficient fractional distillation.	During the fractional distillation of Trimethylborane, maintain a slow and steady distillation rate to ensure proper separation from less volatile impurities.[1] The reflux temperature should be carefully controlled.		

Problem: I observe peak tailing or shifting retention times during GC analysis of **Trimethylborane**.

Possible Cause	Troubleshooting Step	
Reaction with the GC column stationary phase.	Trimethylborane is highly reactive and may interact with the stationary phase of the GC column, leading to poor peak shape and inconsistent retention times. Ensure the column is suitable for reactive organometallic compounds. A non-polar or intermediate-polarity column is often a good starting point.	
Presence of moisture or active sites in the GC system.	Traces of water or active sites in the injector, column, or detector can react with Trimethylborane. Ensure all components of the GC system are thoroughly dried and conditioned. Use a high-purity carrier gas with oxygen and moisture traps.	
Sample degradation.	Trimethylborane can degrade if exposed to air or moisture during sample preparation and injection. Handle samples under an inert atmosphere and use gas-tight syringes.	

Experimental Protocols High-Purity Trimethylborane Purification via Ammonia Adduct

This protocol describes a two-stage process for obtaining high-purity **Trimethylborane**, adapted from established methods.[1][2]

Stage 1: Purification of the **Trimethylborane**-Ammonia Adduct

- Apparatus Setup: Assemble a sublimation apparatus within a glovebox or on a Schlenk line.
 The apparatus should consist of a flask for the crude adduct, a cold finger, and a connection to a high-vacuum line.
- Sublimation: Place the crude **Trimethylborane**-ammonia adduct in the sublimation flask.

- Evacuation: Evacuate the apparatus to a pressure of approximately 10⁻³ mmHg.
- Heating and Collection: Gently heat the flask while cooling the cold finger with a suitable coolant (e.g., dry ice/acetone or a cryocooler). The purified adduct will sublime onto the cold finger, leaving non-volatile impurities behind.
- Recovery: After sublimation is complete, bring the apparatus back to atmospheric pressure with an inert gas and carefully scrape the purified adduct from the cold finger in the glovebox.

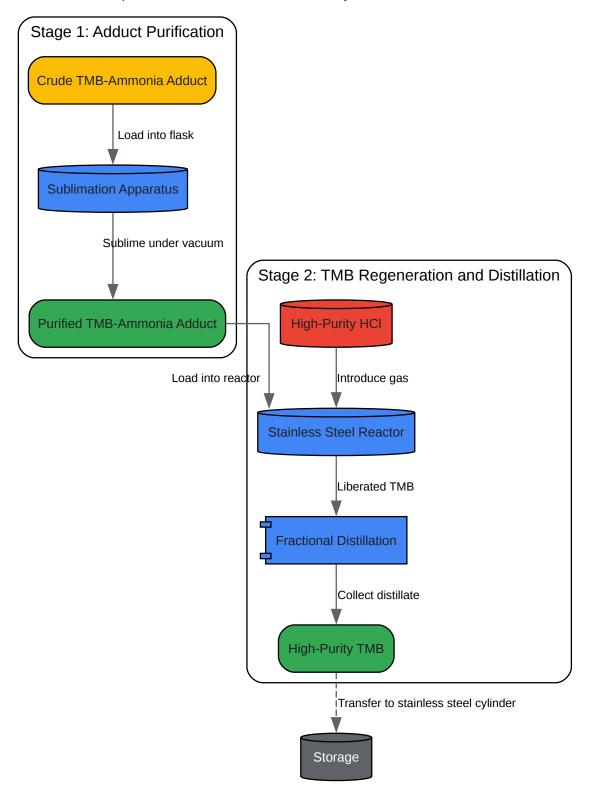
Stage 2: Regeneration and Fractional Distillation of Trimethylborane

- Apparatus Setup: Assemble a reaction and distillation apparatus made of stainless steel. The
 setup should include a reactor for the adduct, a means to introduce high-purity hydrogen
 chloride gas, a fractional distillation column, a condenser, and a collection vessel cooled in a
 cold bath (e.g., liquid nitrogen). The entire system must be leak-tight.
- Reaction: Place the purified Trimethylborane-ammonia adduct in the reactor. Introduce a stoichiometric amount of high-purity hydrogen chloride gas to react with the adduct and liberate Trimethylborane.
- Fractional Distillation: Gently heat the reactor to distill the **Trimethylborane**. Maintain a temperature of approximately -40 °C in the condenser to provide reflux.[8]
- Collection: Collect the purified **Trimethylborane** in the cooled collection vessel. Monitor the vapor pressure of the collected liquid at a known low temperature (e.g., -78.5 °C) to check for volatile impurities like residual HCI.[1]
- Storage: Transfer the purified **Trimethylborane** to a stainless steel cylinder for storage.

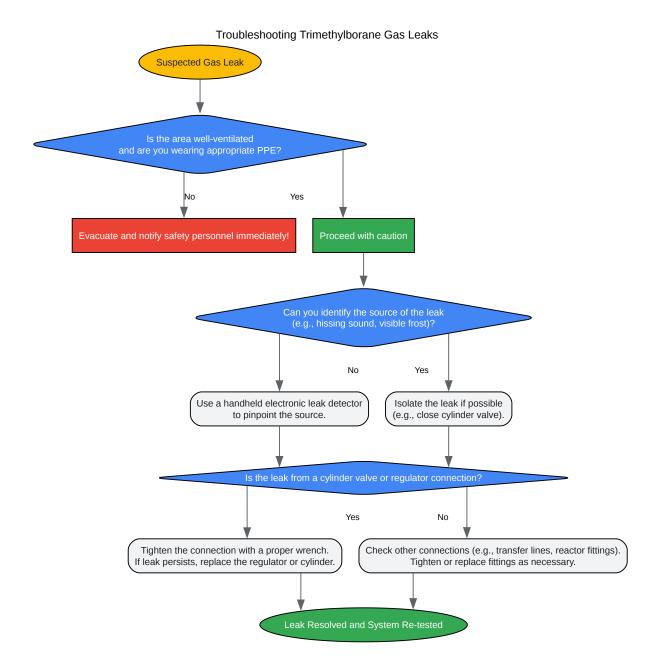
Data Presentation

Table 1: Physical and Chemical Properties of **Trimethylborane**

Property	Value	Reference
Molecular Formula	В(СН3)3	[4]
Molecular Weight	55.92 g/mol	[4]
Appearance	Colorless gas	[4]
Boiling Point	-20.2 °C	[4]
Melting Point	-161.5 °C	[4]
Autoignition Temperature	< 54 °C (Pyrophoric)	[9]
Solubility in Water	Reacts violently	[4]


Table 2: Purity and Stability of Trimethylborane

Parameter	Value/Observation	Conditions	Reference
Achievable Purity	> 99.9 mole %	After purification via ammonia adduct and fractional distillation.	[1][2]
Storage Stability	No significant change in vapor pressure	Stored in stainless steel cylinders at room temperature for several weeks.	[8]
Incompatible Materials	Oxidizers, halogens, water, grease.	-	[4][9]
Compatible Materials	Stainless steel, Teflon, glass.	-	[4]


Visualizations

Experimental Workflow for Trimethylborane Purification

Purification Adduct Formation Impurity Removal Storage Controlled Temperature Regeneration Inert Atmosphere Appropriate Container Fractional Distillation Purity Maintenance Safe Handling High Purity TMB Prerequisite for Prerequisite for Purification Storage **Accurate Experimental Results**

Logical Relationships in TMB Purification and Handling

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. cmu.edu [cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Trimethylborane Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Pyrolysis of trimethylborane. Part 2. Formation of carbaboranes and other boroncontaining compounds - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. Threshold photoelectron spectroscopy of trimethylborane and its pyrolysis products Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. chemistry.ucla.edu [chemistry.ucla.edu]
- To cite this document: BenchChem. [Technical Support Center: Trimethylborane (TMB)
 Purification and Storage]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1581522#challenges-in-the-purification-and-storage-of-trimethylborane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com